3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromeno[2,3-d]pyrimidine core, the furan ring, and the methoxy and p-tolyl groups. The exact structure would depend on the specific positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the furan ring might undergo electrophilic aromatic substitution, and the methoxy group might be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chromeno[2,3-d]pyrimidine core might confer aromaticity, and the methoxy group might increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Straightforward Synthesis of Functionalized Furo[3,4-d]pyrimidine-2,4-diones : Research demonstrates an efficient synthesis pathway for furo[3,4-d]pyrimidine-2,4-diones, a category that includes compounds like the one . This synthesis involves Curtius rearrangement followed by reaction with amines, leading to intermediate ureids that are then ring-closed to form the desired bicyclic scaffold. This process enables the creation of a diverse library of new heterocycles, showing the versatility of such compounds in synthetic chemistry (De Coen et al., 2015).
Novel Method for Synthesis of 1,5-Dihydro-2H-Chromeno[2,3-D]Pyrimidine-2,4(3h)-Diones : Another study outlines a novel synthetic route for producing derivatives of the compound , highlighting the importance of such compounds in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. This research provides insights into the complexity and potential utility of these compounds in drug discovery and development (Osyanin et al., 2014).
Biological Activities and Applications
A Series of Novel Terpyridine-Skeleton Molecule Derivants : This research introduces novel molecules containing a benzo[4,5]furo[3,2-b]pyridine core, related to the compound of interest. These molecules were synthesized and evaluated for their biological activities, including their potential as catalytic inhibitors for topoisomerases, highlighting their significance in cancer treatment and the broader medical field (Kwon et al., 2015).
Future Directions
The study of chromeno[2,3-d]pyrimidine derivatives and related compounds is an active area of research, particularly in the field of medicinal chemistry . Future research might focus on exploring the biological activity of these compounds, optimizing their synthesis, and investigating their mechanism of action.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, such as this compound, often targetprotein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, likely protein kinases, by inhibiting their activity . This inhibition can lead to changes in cellular processes controlled by these enzymes, such as cell growth and metabolism .
Biochemical Pathways
Given its potential protein kinase inhibition, it may affect pathways related to cell growth, differentiation, migration, and metabolism .
Result of Action
Given its potential protein kinase inhibition, it may lead to changes in cellular processes controlled by these enzymes, such as cell growth and metabolism .
properties
IUPAC Name |
3-(furan-2-ylmethyl)-8-methoxy-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-14-5-7-15(8-6-14)22-25-23-20(24(28)26(22)13-17-4-3-11-30-17)21(27)18-10-9-16(29-2)12-19(18)31-23/h3-12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCAPQPXQHQWHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=C(O3)C=C(C=C4)OC)C(=O)N2CC5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione |
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